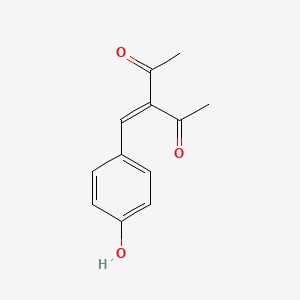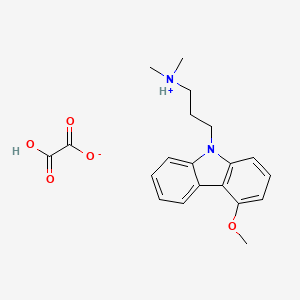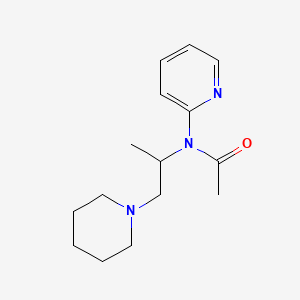
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method allows for the formation of C-N bonds, which are crucial in the synthesis of piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale reductive amination processes, which are optimized for high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine(III) compounds.
Reducing agents: Such as hydrogen gas in the presence of a catalyst.
Catalysts: Gold(I) complexes for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the piperidine moiety is known to play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-phenylacetamide
- N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(2-pyridyl)propionamide
- N-(1-Methyl-2-(1-piperidinyl)ethyl)isonicotinohydrazide
Uniqueness
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is unique due to its specific structure, which combines the piperidine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
16571-92-9 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
InChI Key |
GPVSXHXJTGPKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)

![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)











